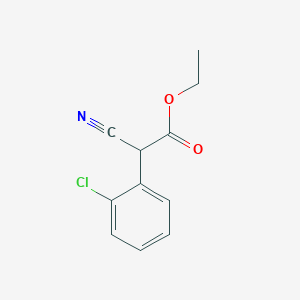

Ethyl 2-(2-chlorophenyl)-2-cyanoacetate

描述

Ethyl 2-(2-chlorophenyl)-2-cyanoacetate is a cyanoacetate ester derivative featuring a 2-chlorophenyl substituent. This compound is characterized by its dual functional groups: the electron-withdrawing cyano (–CN) and ester (–COOEt) groups, which confer reactivity in organic synthesis, particularly in heterocyclic chemistry and pharmaceutical intermediates.

Structure

2D Structure

属性

IUPAC Name |

ethyl 2-(2-chlorophenyl)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASKCCDHQWXWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

DABCO in Hydroxy-Functionalized Ionic Liquids

A composite system of N-(2-hydroxyethyl)-pyridinium chloride ([HyEtPy]Cl) , water, and 1,4-diazabicyclo[2.2.2]octane (DABCO) achieves yields of 88–99% for analogous chloro-substituted products. Key parameters:

-

Temperature : 50°C

-

Molar ratio : Aldehyde:ethyl cyanoacetate = 1:1.2

The hydroxyl group in [HyEtPy]Cl facilitates hydrogen bonding with the aldehyde, enhancing electrophilicity.

Poly(4-Vinylpyridine)/Al₂O₃-SiO₂ Nanocomposite

Heterogeneous catalysis using P4VP/Al₂O₃-SiO₂ in water achieves 98% yield for benzaldehyde derivatives. For 2-chlorobenzaldehyde:

Mechanistic Insights

The reaction proceeds through:

-

Deprotonation of ethyl cyanoacetate to form a carbanion.

-

Nucleophilic attack on the aldehyde carbonyl.

Azeotropic Reflux with Phase-Transfer Catalysis

A patent by CN102584625B details a high-yield azeotropic method using Malonamide catalysts .

Reaction Protocol

Key Outcomes

Amino Acid Ionic Liquid (AAIL)-Mediated Synthesis

Aqueous solutions of tetrabutylammonium leucinate ([TBA][Leu]) catalyze Knoevenagel condensations with minimal byproducts.

Optimization Parameters

| Parameter | Optimal Value |

|---|---|

| Solvent | Water |

| Catalyst loading | 10 mol% |

| Reaction time | 20–40 minutes |

| Yield (4-Cl analog) | 84% |

Comparative Analysis of Methods

| Method | Catalyst System | Yield (%) | Reaction Time | Purity (%) |

|---|---|---|---|---|

| Knoevenagel ([HyEtPy]Cl–DABCO) | [HyEtPy]Cl, DABCO | 88–99 | 10–30 min | >95 |

| Azeotropic Reflux | Malonamide/acetic acid | 90.8 | 23 h | 99.4 |

| P4VP/Al₂O₃-SiO₂ | P4VP nanocomposite | 98 | 10–30 min | >99 |

| AAIL ([TBA][Leu]) | Leucine-derived ionic liquid | 84 | 20–40 min | >90 |

Critical Process Considerations

Solvent Selection

Byproduct Management

Scalability

Emerging Methodologies

化学反应分析

Types of Reactions

Ethyl 2-(2-chlorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for the reduction of the cyano group.

Major Products Formed

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-(2-chlorophenyl)-2-cyanoacetic acid.

Reduction: 2-(2-chlorophenyl)-2-aminoacetate.

科学研究应用

Scientific Research Applications

The applications of ethyl 2-(2-chlorophenyl)-2-cyanoacetate span multiple domains:

A. Organic Synthesis

- Intermediate for Pharmaceuticals : This compound serves as a key intermediate in the synthesis of various pharmaceuticals due to its versatile reactivity. It can be modified to create compounds with specific biological activities, enhancing drug development efforts.

- Agrochemicals : It is also used in developing agrochemicals, where its structural features can be exploited to design molecules that exhibit herbicidal or pesticidal properties.

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, making it a candidate for further exploration in medicinal chemistry.

- Anticancer Research : this compound has been studied for its potential anticancer properties. For instance, modifications of related compounds have shown promising results against cancer cell lines such as HepG2 and HT-29, suggesting that similar derivatives may possess significant anticancer activity .

Case Studies and Findings

Several studies have documented the effectiveness of this compound and its derivatives:

Case Study 1: Anticancer Activity

A study evaluating various cyanoacrylate derivatives found that certain substitutions on the phenyl ring significantly enhanced cytotoxicity against cancer cell lines. For example, compounds with para-substituted groups demonstrated superior activity compared to ortho or meta substitutions . This highlights the potential for designing targeted anticancer agents based on this compound's structure.

Case Study 2: Mechanistic Insights

Research into the mechanism of action revealed that the cyano group acts as an electrophile, enabling interactions with nucleophiles in biological systems. The ester group can undergo hydrolysis to release active metabolites that may exert biological effects, further emphasizing its importance in drug design and development.

Data Tables

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 2-(4-chlorophenyl)-2-cyanoacetate | Contains a para-chloro substituent | Different reactivity patterns due to position of Cl |

| Ethyl cyanoacetate | Lacks aromatic substitution | Basic structure for many reactions |

| Ethyl 3-(trifluoromethyl)phenyl-2-cyanoacetate | Contains trifluoromethyl group | Enhanced lipophilicity and potential biological activity |

| Ethyl 4-methylphenyl-2-cyanoacetate | Contains a methyl group on the aromatic ring | Altered electronic properties affecting reactivity |

作用机制

The mechanism of action of ethyl 2-(2-chlorophenyl)-2-cyanoacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The ester group can undergo hydrolysis, releasing active metabolites that may exert biological effects. The compound’s interactions with enzymes and receptors are subjects of ongoing research to elucidate its precise pathways and targets.

相似化合物的比较

Positional Isomers

- Ethyl 2-(3-chlorophenyl)-2-cyanoacetate (CAS 92847-34-2) Structural Difference: Chlorine substituent at the 3-position of the phenyl ring vs. 2-position. Impact: The 3-chloro isomer may exhibit altered electronic effects (e.g., reduced steric hindrance) and solubility due to differences in dipole moment. Applications: Likely shares utility as a precursor in pyrimidine and benzothiazole syntheses, similar to the 2-chloro derivative .

Heterocyclic Derivatives

- Ethyl 2-(5-bromopyridin-2-ylidene)-2-cyanoacetate (CAS 103590-10-9) Structural Difference: Pyridine ring replaces the benzene ring, with bromine at the 5-position. Impact: The electron-deficient pyridine ring enhances reactivity in nucleophilic substitutions. Bromine further increases electrophilicity, making this compound suitable for cross-coupling reactions .

- Ethyl 2-(3-chloro-5-cyanophenoxy)acetate (CID 90205380) Structural Difference: Phenoxy group with chloro and cyano substituents at 3- and 5-positions.

Functional Group Variations

- Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate (CAS 1155902-84-3) Structural Difference: Hydrazone group replaces the cyanoacetate moiety. Impact: The hydrazone group enables chelation with metal ions, making it useful in coordination chemistry. The dual chloro substituents increase lipophilicity . Applications: Potential use in agrochemicals or as a ligand in catalysis .

- Ethyl α-acetylbenzeneacetate (CAS 5413-05-8) Structural Difference: Acetyl group replaces the cyano group. Impact: The acetyl group reduces electrophilicity, making this compound less reactive in cyclocondensation reactions but suitable for Claisen-type condensations .

生物活性

Ethyl 2-(2-chlorophenyl)-2-cyanoacetate (C₁₁H₁₀ClNO₂) is an organic compound noted for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This compound features a cyano group and an ester functional group, which contribute to its reactivity and biological profile. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C₁₁H₁₀ClNO₂

- Functional Groups : Cyano group (-CN), Ester group (-COOEt), Chlorophenyl ring

The presence of the chlorophenyl moiety enhances the compound's lipophilicity, potentially facilitating its absorption and interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactions : The cyano group can act as an electrophile, participating in nucleophilic substitution reactions within biological systems.

- Metabolic Activation : The ester group can undergo hydrolysis, releasing active metabolites that may exert various biological effects.

- Interaction with Biological Targets : Preliminary studies suggest that this compound may interact with specific enzymes or receptors, although detailed pathways are still under investigation .

Biological Activity

Research has highlighted several key areas where this compound exhibits biological activity:

Antimicrobial Activity

This compound has shown potential antimicrobial properties. In a study evaluating various derivatives against bacterial strains, it was found that certain modifications to the cyanoacetate structure enhanced antibacterial efficacy .

Anticancer Properties

Several studies have investigated the cytotoxic effects of this compound on cancer cell lines. For instance, a recent study reported IC50 values indicating significant cytotoxicity against various human cancer cell lines, including:

| Cell Line | IC50 (μg/mL) |

|---|---|

| HEPG2 | 1.21 |

| HELA | 0.40 |

| MCF7 | 0.67 |

| HCT116 | 1.68 |

| HEP2 | 0.54 |

These results suggest that the compound may serve as a lead for further development in anticancer therapies .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Preliminary assays indicate that it may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.

Study on Synthesis and Biological Evaluation

A comprehensive study synthesized this compound derivatives and evaluated their biological activities. The results demonstrated that modifications to the chlorophenyl ring significantly affected both antimicrobial and anticancer activities, highlighting structure-activity relationships (SAR) that could guide future drug design efforts .

Clinical Relevance

While laboratory findings are promising, clinical relevance remains to be established through further studies. The transition from bench to bedside will require extensive pharmacokinetic and toxicological evaluations to ensure safety and efficacy in humans.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-(2-chlorophenyl)-2-cyanoacetate?

- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, halogenated phenyl precursors (e.g., 2-chlorophenyl derivatives) can react with ethyl cyanoacetate under basic conditions (e.g., Knoevenagel condensation). Reaction optimization may involve controlling temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield and purity .

- Advanced protocols may utilize coupling reagents like Boc-Oxyma to minimize racemization in esterification steps, particularly if chiral intermediates are involved .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H/¹³C) is essential for confirming the substitution pattern on the aromatic ring and cyano/ester functionalities.

- Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive structural confirmation, including bond angles and intermolecular interactions, as demonstrated in related chlorophenyl-acetate derivatives .

- HPLC or GC-MS ensures purity (>98%), especially for applications requiring analytical reference standards .

Q. What storage conditions are optimal for maintaining stability?

- Store at -20°C in inert, moisture-free environments to prevent hydrolysis of the ester or cyano groups. Stability studies on analogous esters (e.g., ethyl 2-phenylacetoacetate) suggest a shelf life of ≥2 years under these conditions .

Advanced Research Questions

Q. How can racemization be minimized during synthetic modifications of this compound?

- Use coupling reagents like Boc-Oxyma , which enables racemization-free esterification and amidation by activating carboxylic acids without epimerization. Equimolar ratios of reactants and low-temperature conditions (0–4°C) further suppress side reactions .

Q. What photophysical properties make this compound relevant to optoelectronic research?

- Cyanoacetate derivatives exhibit amplified spontaneous emission (ASE) and photoluminescence when embedded in polymer matrices (e.g., polyvinyl carbazole). For example, a related derivative (KTB) showed a low ASE threshold (≈10 µJ/cm²) in thin films, suggesting potential for laser dyes or organic light-emitting devices. Researchers should explore doping concentrations (1–5 wt%) and solvent casting techniques to optimize waveguide properties .

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. crystallography) be resolved?

- Combine multi-technique validation :

- X-ray crystallography provides unambiguous bond-length and angle data, as seen in studies of chlorophenyl-acetamide analogs .

- DFT calculations can model electronic environments to reconcile NMR chemical shifts with observed geometries.

- Variable-temperature NMR helps identify dynamic effects (e.g., rotational barriers) that may cause spectral discrepancies.

Q. How do substituents (e.g., chloro, cyano) influence reactivity in cross-coupling reactions?

- The electron-withdrawing cyano group enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., in Michael additions).

- The 2-chlorophenyl group introduces steric hindrance and directs electrophilic substitution to specific positions. Comparative studies with 3-chlorophenyl analogs (e.g., ethyl 2-(3-chlorophenyl)-2-cyanoacetate) reveal regioselectivity differences in Suzuki-Miyaura couplings .

Methodological Considerations for Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。